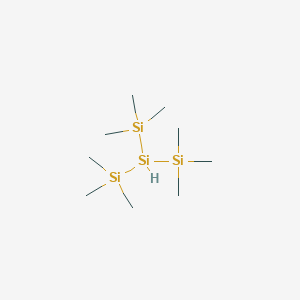

Tris(trimethylsilyl)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tris(trimethylsilyl)silane is an organosilicon generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides. It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones.

作用機序

Target of Action

Tris(trimethylsilyl)silane (TTMSS) is an organosilicon compound that primarily targets xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones .

Mode of Action

TTMSS is notable for having a weak Si-H bond, which allows it to act as a reagent to deliver hydrogen atoms . It is used as a radical reducing agent , acting as a mediator of radical reactions . It is considered to be a nontoxic substitute for tri-n-butylstannane in radical reactions .

Biochemical Pathways

The compound can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium delivers the silane directly . Many coordination complexes have been prepared with the hypersilyl ligand .

Pharmacokinetics

Its physical properties such as its density (0806 g/mL at 25 °C) and boiling point (82–84 °C) suggest that it could have specific ADME properties

Result of Action

The result of TTMSS’s action is the reduction of targeted compounds, such as xanthates, organic halides, isocyanides, selenides, and acid chlorides . It also results in the hydrosilylation of alkenes, alkynes, and dialkyl ketones .

Action Environment

TTMSS is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond . It is sensitive to light and reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as light and humidity .

生化学分析

Biochemical Properties

Tris(trimethylsilyl)silane is generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones . Specific enzymes, proteins, or other biomolecules that this compound interacts with are not mentioned in the available literature.

Molecular Mechanism

This compound is used as a reagent to deliver hydrogen atoms due to its weak Si-H bond . It is used in various radical-based transformations

Temporal Effects in Laboratory Settings

This compound has been used in many transformations, especially in radical chain reactions

生物活性

Tris(trimethylsilyl)silane (TTMSS) is a versatile organosilicon compound with significant applications in organic chemistry, particularly as a radical-based reagent. Its biological activity has garnered attention due to its potential applications in various fields, including dental materials, polymer chemistry, and medicinal chemistry. This article explores the biological activity of TTMSS, supported by research findings, case studies, and relevant data.

TTMSS is characterized by its ability to generate silyl radicals, which play a crucial role in radical reactions. The compound is known for its high reactivity and low toxicity compared to traditional reagents like tributyltin hydride. TTMSS can mediate various reactions, including hydrosilylation, reductions of functional groups, and photopolymerization processes. The mechanism typically involves the generation of TTMSS radicals that participate in chain reactions leading to product formation under mild conditions .

Applications in Dental Adhesives

A notable study investigated the use of TTMSS as a co-initiator in dental adhesives. The research demonstrated that TTMSS enhances the polymerization behavior of dentin adhesives, resulting in improved mechanical properties and bonding strength. The radical nature of TTMSS allows it to effectively initiate polymerization processes, making it a valuable component in dental materials .

Case Study: Polymerization Behavior

- Objective : Evaluate the efficacy of TTMSS in dental adhesive systems.

- Findings : TTMSS exhibited high reactivity for the addition to double bonds, leading to robust polymer networks.

- Outcome : Enhanced mechanical properties compared to traditional adhesive systems.

Radical-Based Reactions

TTMSS has been extensively studied for its role in radical-based transformations. Its use as a reducing agent allows for efficient reduction of various functional groups under mild conditions, which is particularly advantageous in pharmaceutical applications. For instance, TTMSS has been employed in the synthesis of complex organic molecules through selective reductions and hydrosilylation reactions .

Table 1: Summary of Radical Reactions Involving TTMSS

| Reaction Type | Substrate Type | Yield (%) | Notes |

|---|---|---|---|

| Hydrosilylation | Alkenes | 85-95 | High regioselectivity |

| Reduction | Halides | 70-90 | Mild conditions |

| Polymerization | Olefins | 80+ | Effective in photo-induced processes |

Toxicity and Safety Profile

TTMSS is considered a nontoxic alternative to organotin compounds like tributyltin hydride. Its safety profile makes it suitable for applications where human exposure is possible, such as in dental materials. Studies indicate that TTMSS does not exhibit significant cytotoxicity, further supporting its use in biocompatible applications .

Recent Research Developments

Recent advancements have focused on the photolytic behavior of TTMSS and its interactions with various substrates under UV irradiation. These studies highlight the compound's potential for use in innovative photoinitiation systems that could revolutionize polymer chemistry and material science .

Case Study: Photolysis of TTMSS

- Objective : Investigate the photochemical activity of TTMSS.

- Findings : TTMSS generates silyl radicals upon photolysis, which can initiate radical polymerization effectively.

- Outcome : Demonstrated potential for new photoinitiator systems.

科学的研究の応用

Radical-Based Reagent in Organic Chemistry

TMS₃SiH is primarily recognized for its utility as a radical-based reducing agent. Its introduction by Chatgilialoglu and colleagues in the late 1980s marked a significant advancement in organic synthesis techniques. The compound facilitates a range of reactions under mild conditions, yielding products with high chemo-, regio-, and stereoselectivity.

Key Applications:

- Radical Reductions : TMS₃SiH effectively reduces various functional groups, including nitroxides to secondary amines and phosphine sulfides to phosphines. These transformations are crucial for synthesizing complex organic molecules .

- Hydrosilylation : The compound is employed in the hydrosilylation of alkenes and alkynes, enabling the formation of silanes from carbon-carbon double or triple bonds. This reaction is particularly valuable in creating siloxane materials and modifying polymers .

- Sequential Radical Reactions : TMS₃SiH serves as a mediator in consecutive radical reactions, which are essential for constructing complex molecular architectures. For instance, it has been utilized in the synthesis of chiral compounds with high enantiomeric excess .

Applications in Photopolymerization

TMS₃SiH has emerged as an important player in photopolymerization processes, where it acts as a co-initiator for free radical polymerization (FRP) and free radical promoted cationic polymerization (FRPCP). Its ability to generate radicals upon UV irradiation makes it suitable for various applications in material science.

Notable Uses:

- Photoinitiated Systems : Research has shown that TMS₃SiH can enhance the reactivity of photoinitiator systems, leading to improved polymerization rates and more homogeneous network structures. This is particularly beneficial for developing photocurable materials .

- Dental Adhesives : In dental applications, TMS₃SiH has been tested as a co-initiator in methacrylate-based adhesives. Studies indicate that its presence significantly influences the degree of conversion and mechanical properties of the resulting copolymers under both dry and wet conditions .

Case Study 1: Radical Cyclization

A study demonstrated the effectiveness of TMS₃SiH in facilitating the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to yield 2,4-disubstituted piperidines with enhanced diastereoselectivity compared to traditional reagents like tributyltin hydride .

Case Study 2: Hydrodesulfurization

TMS₃SiH was utilized in a visible-light-induced hydrodesulfurization process for thioacetals. This method operates under mild conditions and showcases TMS₃SiH's potential for environmentally friendly synthetic strategies .

Comparative Analysis of TMS₃SiH with Other Reducing Agents

| Property | TMS₃SiH | Tributyltin Hydride | Other Silanes |

|---|---|---|---|

| Bond Strength (Si-H) | Moderate (79 kcal/mol) | Weak (74 kcal/mol) | Variable |

| Toxicity | Low | High | Generally low |

| Selectivity | High | Moderate | Variable |

| Application Range | Broad | Limited | Broad |

特性

CAS番号 |

1873-77-4 |

|---|---|

分子式 |

C9H27Si4 |

分子量 |

247.65 g/mol |

IUPAC名 |

bis(trimethylsilyl)silyl-trimethylsilane |

InChI |

InChI=1S/C9H27Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 |

InChIキー |

SCHZCUMIENIQMY-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C |

正規SMILES |

C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C |

ピクトグラム |

Flammable; Irritant |

同義語 |

1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane; TTMSS; Tris(trimethylsilyl)silane; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TTMSS participate in radical reactions?

A1: TTMSS acts as an efficient source of silyl radicals. Upon activation, typically by heat, light, or a radical initiator, the relatively weak Si-H bond in TTMSS undergoes homolytic cleavage, generating a tris(trimethylsilyl)silyl radical. This radical can then participate in various radical chain reactions, such as hydrogen atom transfer, addition to unsaturated bonds, and radical substitution reactions. [, ]

Q2: What makes TTMSS a desirable alternative to tributyltin hydride (TBTH) in radical reactions?

A2: While TBTH is a powerful radical mediator, its toxicity raises environmental and health concerns. TTMSS offers a significantly less toxic alternative, making it a more environmentally friendly choice for radical reactions. [, ]

Q3: How does the reactivity of the TTMSS-derived radical compare to that of traditional silyl radicals?

A3: The TTMSS-derived radical exhibits high reactivity and low selectivity in addition reactions with alkenes. This behavior results from a balance between polar and enthalpy effects. []

Q4: What is the molecular formula and weight of TTMSS?

A4: The molecular formula of TTMSS is C9H28Si4, and its molecular weight is 248.73 g/mol. []

Q5: What spectroscopic techniques are useful for characterizing TTMSS?

A5: Infrared (IR) and Raman spectroscopy are valuable tools for elucidating the vibrational structure of TTMSS and its derivatives. These techniques can provide insights into the nature of the Si-H and Si-C bonds and the influence of different substituents on the molecule. [] Electron Energy Loss Spectroscopy (EELS) combined with DFT/SCI calculations helps understand the excited states and electron attachment energies of TTMSS. []

Q6: Is TTMSS compatible with aqueous systems?

A6: While TTMSS is insoluble in water, it can participate in radical reactions conducted in aqueous media. This property expands the scope of TTMSS-mediated transformations, offering greener alternatives to traditional organic solvents. [, ]

Q7: How stable is TTMSS under ambient conditions?

A7: TTMSS exhibits slight sensitivity to oxygen and should be stored under a nitrogen atmosphere to prevent oxidation. [] Notably, TTMSS undergoes autoxidation at room temperature in the presence of molecular oxygen, yielding (Me3SiO)2Si(H)SiMe3. This reaction proceeds through a free radical chain mechanism. []

Q8: What types of reactions can TTMSS mediate?

A8: TTMSS has proven effective in mediating various radical reactions, including:

- Reductive dehalogenations: Replacing halogens with hydrogen atoms. [, ]

- Deoxygenations of alcohols: Conversion of alcohols to alkanes. [, ]

- Hydrosilylations: Addition of a Si-H bond across a multiple bond (C=C, C≡C). [, , , ]

- Cyclizations: Forming cyclic structures via intramolecular radical addition. [, , ]

- Desulfonylations: Removal of sulfonyl groups from alkenes. []

- Decyanations: Removal of cyano groups from malononitriles. []

- Alkylations: Introducing alkyl groups into heteroaromatic bases. []

Q9: How can computational chemistry contribute to understanding TTMSS reactivity?

A9: Density functional theory (DFT) calculations are valuable for:

- Estimating bond dissociation energies: Providing insights into the ease of radical generation from TTMSS and related compounds. []

- Evaluating the stability of reaction intermediates: Aiding in the understanding of reaction mechanisms and selectivity. [, ]

- Investigating the influence of substituents on reactivity: Guiding the design of new TTMSS derivatives with tailored properties. []

Q10: How do structural modifications to TTMSS affect its reactivity?

A11: While TTMSS itself is a powerful reagent, research explores derivatives to fine-tune reactivity and selectivity. For instance, introducing sterically bulky groups on the silicon atom can lead to the formation of kinetically stabilized silenes, a unique class of reactive intermediates. []

Q11: What are some essential resources for conducting research with TTMSS?

A26:

Q12: When was TTMSS first synthesized and what were the key milestones in its development as a reagent?

A12: While the exact date of the first synthesis of TTMSS is not readily available in the provided research, its recognition as a valuable reagent in organic synthesis began to emerge in the late 20th century. Key milestones include:

- Recognition as a less toxic alternative to tin hydrides: Driving its adoption in radical reactions. [, ]

- Development of new synthetic methods: Expanding the scope of TTMSS-mediated transformations. []

Q13: What are some examples of interdisciplinary applications of TTMSS?

A28:

- Material science: Synthesis of nanomaterials with potential applications in electronics and energy storage. []

- Polymer chemistry: Modification and functionalization of polymers. []

Q14: Are there any viable alternatives to TTMSS for specific applications?

A29: While TTMSS offers a less toxic alternative to tin hydrides, other silicon-based reagents, such as triethylsilane and polymethylhydrosilane (PMHS), are also employed in radical reactions. The choice of reagent depends on factors like reactivity, selectivity, and cost. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。